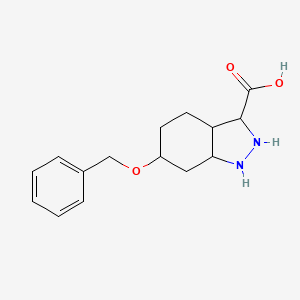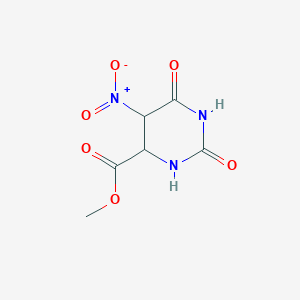
Methyl 5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylate is a chemical compound with the molecular formula C₆H₅N₃O₆ It is known for its unique structure, which includes a diazinane ring with nitro and ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylate typically involves the nitration of a precursor compound followed by esterification. One common method includes the nitration of 2,6-dioxo-1,3-diazinane-4-carboxylic acid using a nitrating agent such as nitric acid. The resulting nitro compound is then esterified using methanol in the presence of a catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the handling of nitrating agents and the potential hazards associated with nitro compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Methyl 5-amino-2,6-dioxo-1,3-diazinane-4-carboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
Hydrolysis: 5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylic acid and methanol.
Wissenschaftliche Forschungsanwendungen
Methyl 5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid, which may interact with specific molecular targets such as enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate: Similar structure but with a different ring system.
Methyl 5-nitro-2,6-dioxo-3H-pyrimidine-4-carboxylate: Another structural analog with variations in the ring system.
Uniqueness
Methyl 5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C6H7N3O6 |
|---|---|
Molekulargewicht |
217.14 g/mol |
IUPAC-Name |
methyl 5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylate |
InChI |
InChI=1S/C6H7N3O6/c1-15-5(11)2-3(9(13)14)4(10)8-6(12)7-2/h2-3H,1H3,(H2,7,8,10,12) |
InChI-Schlüssel |
BKCSHLPOEJUNKK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1C(C(=O)NC(=O)N1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2-methyl-4-oxo-4a,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B12360031.png)
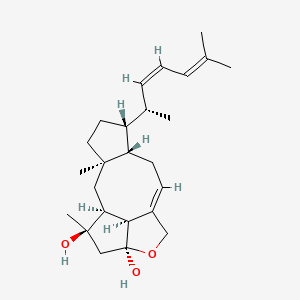

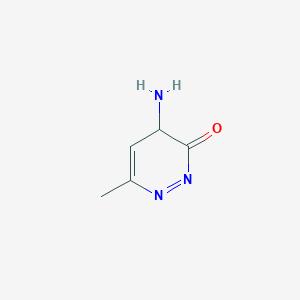
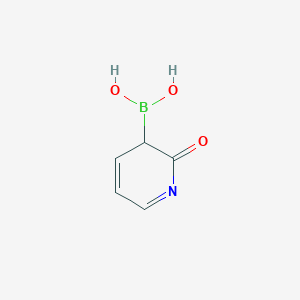
![9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5H-purin-6-one](/img/structure/B12360067.png)
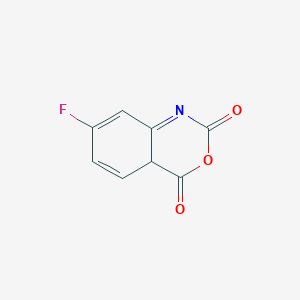

![2-phenyl-3a,5,5a,6,7,8,9,9a-octahydro-3H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B12360087.png)
![ethyl 4-oxo-5-propan-2-yl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12360095.png)


![6-chloro-6H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B12360120.png)
